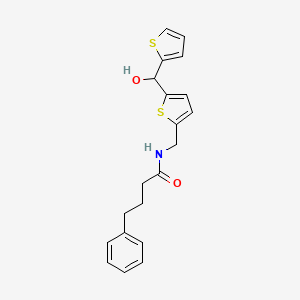

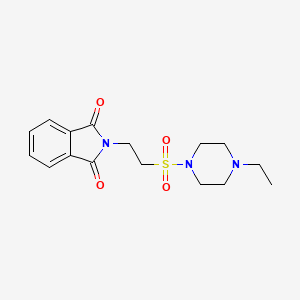

![molecular formula C14H10ClNO2S B2527823 (E)-3-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]prop-2-enoic acid CAS No. 551921-80-3](/img/structure/B2527823.png)

(E)-3-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]prop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While the exact synthesis of (E)-3-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]prop-2-enoic acid is not detailed in the provided papers, similar compounds have been synthesized using related methods. For instance, sulfuric acid derivatives have been employed as catalysts in the synthesis of complex organic molecules, such as the condensation reaction described in the second paper, which yields bis(pyrazolones) with high efficiency . This suggests that similar catalytic strategies could potentially be applied to synthesize the compound of interest.

Molecular Structure Analysis

The first paper provides a comprehensive analysis of the molecular structure of a related compound, (2

Scientific Research Applications

Molecular Structure and Properties

The compound has been a subject of various studies focusing on its molecular structure, vibrational spectra, and its conformational behavior. For instance, density functional theory calculations were used to investigate the structural stability and conformational behavior of (2E)-3-(3-chlorophenyl)prop-2-enoic anhydride, providing insights into the molecule's optimized structure, vibrational wavenumbers, and charge transfer within the molecule. This compound exhibits a significant first hyperpolarizability, indicating its potential for nonlinear optical applications (Mary et al., 2014).

Photoluminescent Properties

The synthesis of (E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid was performed, and this compound was used as a building block for organic molecular crystals. These crystals exhibited highly stable photoluminescence at ambient conditions, showcasing the potential of the compound in photoluminescent applications, with a proven stability over a decade (Zhestkij et al., 2021).

Synthesis and Biological Activity

The compound's synthesis and its biological activities have also been explored. For instance, (Z)-3-(3,4-diaryl-1,2,4-triazole-5-yl)prop-2-enoic acid derivatives were synthesized and isomerized into (E) isomers, with the antiviral and immunomodulating activities of several compounds examined, showing the potential medicinal applications of these compounds (Modzelewska-Banachiewicz et al., 2009).

Dye-Sensitized Solar Cells

The compound has also been utilized in the synthesis of organic dyes tested in solar cell devices. These dyes exhibited significant power conversion efficiencies, and detailed mechanistic studies revealed an enhancement of the regeneration rate constant, enhancing the regeneration yield under open circuit conditions. This indicates the compound's potential in improving the efficiency of dye-sensitized solar cells (Robson et al., 2013).

properties

IUPAC Name |

(E)-3-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO2S/c15-11-4-6-12(7-5-11)19-14-10(2-1-9-16-14)3-8-13(17)18/h1-9H,(H,17,18)/b8-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZUAQVYYHUYQJ-FPYGCLRLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

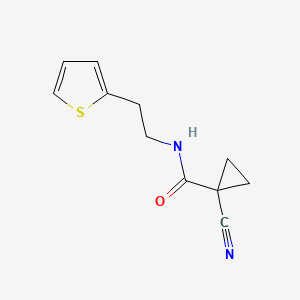

![4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-2-one](/img/structure/B2527741.png)

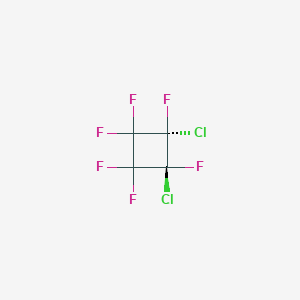

![4-(4-Benzylpiperazin-1-yl)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2527742.png)

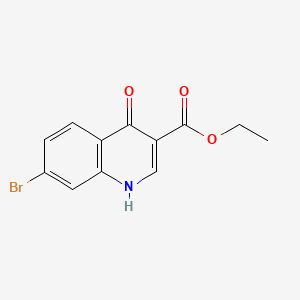

![2-(1-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B2527743.png)

![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B2527751.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2527756.png)

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4(1H)-one](/img/structure/B2527763.png)